1,3-Diethyl-8-phenylxanthine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DEPX typically involves the alkylation of the xanthine core. The process begins with the preparation of 1,3-diethylxanthine, which is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group at the 8-position. The reaction conditions often involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane .
Industrial Production Methods: In industrial settings, the production of DEPX follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: DEPX undergoes several types of chemical reactions, including:
Oxidation: DEPX can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the xanthine core, potentially altering its pharmacological properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility in medicinal chemistry
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds .
Scientific Research Applications
Mechanism of Action
DEPX exerts its effects primarily by antagonizing adenosine receptors. By binding to these receptors, DEPX inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This antagonism leads to increased neurotransmitter release, enhanced neuronal activity, and bronchodilation, among other effects. The molecular targets include adenosine A1 and A2A receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) signaling .
Comparison with Similar Compounds
Caffeine: Another xanthine derivative, caffeine also antagonizes adenosine receptors but has a broader spectrum of activity.
Theophylline: Similar to DEPX, theophylline is used in treating respiratory diseases but has a different side effect profile.
Pentoxifylline: This compound is used to improve blood flow and has additional anti-inflammatory properties
Uniqueness of DEPX: DEPX is unique due to its high selectivity for adenosine receptors and its potent antagonistic activity. Unlike caffeine, which affects multiple receptors, DEPX’s targeted action makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWNSHUTPWCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877797 | |
Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75922-48-4 | |
Record name | 1,3-Diethyl-8-phenylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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